molecular formula C15H22O B3028639 Aristolone CAS No. 25274-27-5

Aristolone

Cat. No.: B3028639
CAS No.: 25274-27-5
M. Wt: 218.33 g/mol
InChI Key: UGVIZCBJCSXBCJ-JWFUOXDNSA-N
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Description

Aristolone is a naturally occurring sesquiterpenoid, primarily isolated from the roots of the plant Aristolochia debilis. It belongs to the aristolane-type sesquiterpenoids, which are characterized by a gem-dimethylcyclopropane moiety. This compound has been studied for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of aristolone has been achieved through various methods. One notable method involves the cupric sulfate-catalyzed intramolecular cyclization of diazoketones. This method produces a mixture of products, with this compound being the major component . Another method involves the enantioselective total synthesis using a copper(I)-catalyzed asymmetric conjugate addition followed by a gold(I)-catalyzed oxidative cyclization .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions: Aristolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as 1α,2β-dihydroxythis compound and 9-epidebilon .

Scientific Research Applications

Mechanism of Action

Aristolone exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the phosphoinositide-dependent protein kinase 1 (PDK1)-Akt-endothelial nitric oxide synthase (eNOS) pathway. This pathway is involved in vasodilation and blood pressure regulation . This compound also interacts with serotonin transporters, influencing serotonin reuptake and potentially affecting mood and gastrointestinal function .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific gem-dimethylcyclopropane moiety and its diverse biological activities. Its ability to regulate serotonin transporters and activate the PDK1-Akt-eNOS pathway sets it apart from other similar compounds.

Properties

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVIZCBJCSXBCJ-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987838
Record name Aristol-9-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-17-0
Record name Aristolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6831-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristol-9-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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